4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
4’-(Methoxy(methyl)carbamoyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound with a unique structure that includes a biphenyl core substituted with methoxy(methyl)carbamoyl and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Methoxy(methyl)carbamoyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4’-(Methoxy(methyl)carbamoyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4’-(Methoxy(methyl)carbamoyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-(Methoxy(methyl)carbamoyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- 4’-(Methoxycarbonyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid
- 4’-(Methylcarbamoyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid
- 4’-(Methoxy(methyl)carbamoyl)-2’-ethyl-[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
The uniqueness of 4’-(Methoxy(methyl)carbamoyl)-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
1179362-33-4 |
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Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
4-[4-[methoxy(methyl)carbamoyl]-2-methylphenyl]benzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-11-10-14(16(19)18(2)22-3)8-9-15(11)12-4-6-13(7-5-12)17(20)21/h4-10H,1-3H3,(H,20,21) |
InChI Key |
QCAIUQOOTQGKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)OC)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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